molecular formula C11H15NS B2874956 4-Benzylthiomorpholine CAS No. 72662-80-7

4-Benzylthiomorpholine

Cat. No.: B2874956
CAS No.: 72662-80-7
M. Wt: 193.31
InChI Key: OYLTYHXSZIVBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylthiomorpholine 1,1-dioxide is a unique chemical compound with the empirical formula C11H15NO2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound 1,1-dioxide is characterized by an InChI code of 1S/C11H15NO2S/c13-15(14)8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2 . The molecular weight of this compound is 225.31 .


Physical And Chemical Properties Analysis

This compound 1,1-dioxide is a solid at 20 degrees Celsius .

Scientific Research Applications

Chemokine Receptor Antagonists

4-Benzylthiomorpholine derivatives have been explored as chemokine receptor antagonists. A series of acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine showed promise as CCR3 chemokine receptor antagonists, potentially useful in treating asthma, allergic rhinitis, and other inflammatory diseases. Some derivatives demonstrated affinities in the 10 – 100 pM range, signifying high efficacy (Expert Opinion on Therapeutic Patents, 2004).

Neuroleptic Agents

Substituted benzamides derived from this compound structures were investigated as potential neuroleptic agents, specifically as atypical antipsychotic agents. These compounds, evaluated for their binding to dopamine D2 and serotonin receptors, showed promise in inhibiting apomorphine-induced responses in mice, indicating potential antipsychotic activity (Journal of medicinal chemistry, 1996).

Antihyperglycemic Agents

Studies on (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones, which include this compound derivatives, revealed significant antihyperglycemic effects in diabetic mice. These compounds, particularly when combined with a trifluoromethyl group, reduced plasma glucose levels and were associated with glucosuria, suggesting their potential as antihyperglycemic agents (Journal of medicinal chemistry, 1996).

Antimicrobial Agents

Compounds derived from this compound were identified as active antimicrobial agents. Specifically, 4(α-L-Rhamnosyloxy)benzyl isothiocyanate, extracted from seeds of Moringa oleifera and M. stenopetala, demonstrated effectiveness against several bacteria and fungi, suggesting its potential as a natural antimicrobial agent (Planta medica, 1981).

Anti-Inflammatory Properties

This compound derivatives have been evaluated for their anti-inflammatory potential. Studies using in vitro models such as heat-induced and hypotonicity-induced membrane stabilization methods demonstrated that 4-Benzylpiperidine, a closely related compound, possesses anti-inflammatory properties (Research Journal of Pharmacy and Technology, 2017).

Safety and Hazards

According to the safety data sheet provided by TCI America, 4-Benzylthiomorpholine 1,1-dioxide is intended for laboratory research purposes and is not for drug or household use . It does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008 .

Properties

IUPAC Name

4-benzylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLTYHXSZIVBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.